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Introduction: The Significance of Ceritinib and Its
Synthesis
Ceritinib, also known as LDK378, is a highly potent, second-generation Anaplastic Lymphoma

Kinase (ALK) inhibitor.[1][2] It is an FDA-approved oral therapy for patients with ALK-positive

metastatic non-small cell lung cancer (NSCLC), particularly those who have developed

resistance to the first-generation inhibitor, crizotinib.[2] The chemical structure of Ceritinib is 5-

chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N⁴-[2-(propane-2-sulfonyl)-phenyl]-

pyrimidine-2,4-diamine.[1][3]

The industrial synthesis of complex pharmaceutical agents like Ceritinib is a multi-step process

that relies on the efficient and scalable production of key structural fragments, or intermediates.

The development of robust and cost-effective synthetic routes is critical for ensuring the

accessibility of such life-saving medications.[4] This document provides a detailed protocol for

the synthesis of a pivotal intermediate: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. This

aniline derivative forms the core backbone that is subsequently coupled to the pyrimidine

moiety to complete the Ceritinib molecule. Understanding its synthesis is fundamental for

researchers and professionals in medicinal chemistry and process development.
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The synthesis of Ceritinib typically employs a convergent strategy, where complex fragments of

the molecule are prepared separately and then joined together in the final stages. This

approach maximizes efficiency and overall yield. The primary disconnection for Ceritinib is at

the C-N bonds of the central diaminopyrimidine ring.

This leads to two key intermediates:

Intermediate A (Aniline Core): 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

Intermediate B (Pyrimidine Core): A substituted 2,4-dichloropyrimidine derivative which is

further functionalized.

This application note will focus exclusively on a validated, multi-step protocol for the synthesis

of Intermediate A, often prepared using a Boc-protected piperidine for improved handling and

to prevent side reactions in subsequent steps.

Ceritinib (LDK378)

Key C-N Bond Formation
(Buchwald-Hartwig or SNAr)

Retrosynthesis

Intermediate A
2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

Intermediate B
5-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine

Click to download full resolution via product page

Caption: Retrosynthetic analysis of Ceritinib (LDK378).

Detailed Synthesis Protocol for Intermediate A
The following protocol outlines a common and effective three-stage synthesis of the Boc-

protected aniline core, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-
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carboxylate. This pathway involves an etherification, a Suzuki-Miyaura cross-coupling reaction,

and a nitro group reduction.

Stage 1: Synthesis of 1-Bromo-2-isopropoxy-5-methyl-4-
nitrobenzene
Principle & Rationale: This initial step introduces the isopropoxy group, a key feature of

Ceritinib that contributes to its binding affinity. The reaction is a nucleophilic aromatic

substitution (SNAr) of a highly activated aryl halide. The presence of two electron-withdrawing

groups (nitro and bromo) ortho and para to the fluorine atom facilitates its displacement by the

isopropoxide nucleophile. Sodium hydride, a strong base, is used to deprotonate isopropanol,

forming the highly reactive sodium isopropoxide in situ.

Materials & Equipment:

Reagent/Material M.W. CAS No. Notes

1-Bromo-2-fluoro-
5-methyl-4-
nitrobenzene

234.02 50356-44-0 Starting material

Isopropanol (IPA) 60.10 67-63-0 Reagent and solvent

Sodium Hydride

(NaH), 60% in oil
24.00 7646-69-7

Strong base, handle

with care

N,N-

Dimethylformamide

(DMF)

73.09 68-12-2
Anhydrous, polar

aprotic solvent

Standard Glassware - -

Round-bottom flask,

condenser, addition

funnel

Magnetic

Stirrer/Hotplate
- -

For heating and

agitation

| Inert Atmosphere Setup| - | - | Nitrogen or Argon gas line |
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Step-by-Step Procedure:

To a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium

hydride (1.2 eq) suspended in anhydrous DMF.

Cool the suspension to 0 °C using an ice bath.

Slowly add isopropanol (1.5 eq) dropwise via an addition funnel. Vigorous hydrogen gas

evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C after the addition is

complete.

Add a solution of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene (1.0 eq) in DMF dropwise to the

reaction mixture at 0 °C.

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours,

monitoring progress by TLC or LC-MS.

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the pure product as a yellow solid.

Stage 2: Suzuki Coupling for C-C Bond Formation
Principle & Rationale: This stage constructs the crucial carbon-carbon bond between the

aromatic ring and the piperidine ring via a Suzuki-Miyaura cross-coupling reaction. This

palladium-catalyzed reaction is highly efficient for creating aryl-aryl or aryl-alkyl bonds. The

Boc-protected piperidine boronic acid pinacol ester is used as the coupling partner. The Boc

(tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen,

preventing it from interfering in this and subsequent reactions.[5]

Materials & Equipment:
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Reagent/Material M.W. CAS No. Notes

1-Bromo-2-
isopropoxy-5-
methyl-4-
nitrobenzene

276.11 1381940-22-1
Product from Stage
1

tert-butyl 4-(4,4,5,5-

tetramethyl-1,3,2-

dioxaborolan-2-

yl)-3,6-

dihydropyridine-1(2H)-

carboxylate

309.22 287944-15-4
Boronic ester coupling

partner

Pd(dppf)Cl₂ 731.70 72287-26-4 Palladium catalyst

Potassium Carbonate

(K₂CO₃)
138.21 584-08-7 Base

| 1,4-Dioxane / Water | - | - | Solvent mixture |

Step-by-Step Procedure:

Combine the bromo-nitrobenzene from Stage 1 (1.0 eq), the piperidine boronic ester (1.1

eq), and potassium carbonate (2.0 eq) in a flask.

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until the starting material is

consumed (monitor by TLC or LC-MS).

Cool the mixture to room temperature and dilute with water.

Extract the aqueous phase with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the resulting crude oil by column chromatography to yield the coupled product.

Stage 3: Nitro Group Reduction to Form the Aniline
Intermediate
Principle & Rationale: The final step is the reduction of the aromatic nitro group to the primary

amine. This transformation is critical for the final coupling with the pyrimidine core. Catalytic

hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a

common and effective catalyst. The reaction is performed under a hydrogen atmosphere.

Some modern, scalable processes may seek to avoid high-pressure hydrogenation for safety

reasons, opting for alternative reduction methods.[4]

Materials & Equipment:

Reagent/Material M.W. CAS No. Notes

Boc-protected
coupled product

406.51 -
Product from Stage
2

Palladium on Carbon

(10% Pd/C)
- 7440-05-3 Catalyst

Methanol or Ethanol - - Solvent

Hydrogen (H₂) gas 2.02 1333-74-0 Reducing agent

| Hydrogenation Apparatus | - | - | e.g., Parr shaker or H-Cube |

Step-by-Step Procedure:

Dissolve the nitro compound from Stage 2 (1.0 eq) in methanol or ethanol in a suitable

hydrogenation vessel.

Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) to the solution

under an inert atmosphere.
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Seal the vessel and purge it with hydrogen gas.

Pressurize the vessel with hydrogen (typically 50 psi) and agitate the reaction at room

temperature for 4-16 hours.

Monitor the reaction for the disappearance of the starting material.

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst,

washing the pad with the solvent.

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(4-

amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, which should be a solid or

viscous oil. This product is often of sufficient purity for the next step or can be further purified

by recrystallization.

Caption: Workflow for the synthesis of the Ceritinib aniline intermediate.

Summary of Data and Yields
The following table provides representative data for the synthesis. Actual yields may vary

based on reaction scale and optimization.
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Stage
Starting
Material

Key
Reagents

Product
Expected
Yield

Purity
(Typical)

1

1-Bromo-2-

fluoro-5-

methyl-4-

nitrobenzene

NaH,

Isopropanol

1-Bromo-2-

isopropoxy-5-

methyl-4-

nitrobenzene

85-95% >98%

2
Product from

Stage 1

Piperidine

boronic ester,

Pd catalyst

Boc-

protected

coupled nitro-

compound

70-85% >97%

3
Product from

Stage 2
H₂, Pd/C

Boc-

protected

aniline

intermediate

90-99% >98%

Safety and Handling
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce

hydrogen gas. Handle only under an inert atmosphere in a fume hood. Use appropriate

personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and

gloves.

Palladium Catalysts: Can be pyrophoric, especially after use (when mixed with hydrogen and

solvent). Filtered catalyst should not be allowed to dry in the air. Quench carefully.

Hydrogen Gas: Highly flammable and explosive. All hydrogenation procedures must be

conducted in appropriate, pressure-rated equipment behind a safety shield. Ensure the area

is well-ventilated and free of ignition sources.

Solvents: DMF, dioxane, methanol, and other organic solvents are flammable and have

associated health risks. Handle in a well-ventilated fume hood and wear appropriate PPE.

Conclusion
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This application note provides a comprehensive and technically grounded protocol for the

synthesis of a key Boc-protected aniline intermediate required for the production of the ALK

inhibitor Ceritinib (LDK378). By breaking the synthesis into three distinct stages—etherification,

Suzuki coupling, and nitro reduction—this guide explains not only the procedural steps but also

the chemical principles and rationale behind them. This detailed approach, grounded in

authoritative literature, serves as a valuable resource for researchers in drug discovery and

process development, enabling the reliable synthesis of this critical molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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